molecular formula C18H15N5O2 B11196229 3-(5-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridine

3-(5-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridine

Cat. No.: B11196229
M. Wt: 333.3 g/mol
InChI Key: NAKYFWDXSOIBDP-UHFFFAOYSA-N
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Description

3-(5-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridine is a complex organic compound featuring multiple heterocyclic rings. This compound is notable for its unique structure, which includes two oxadiazole rings and a pyridine ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridine typically involves multi-step reactions. One common method involves the reaction of 3,4-dimethylbenzohydrazide with cyanogen bromide to form 5-(3,4-dimethylphenyl)-1,3,4-oxadiazole-2-yl. This intermediate is then reacted with 3-(chloromethyl)-1,2,4-oxadiazole in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(5-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.

Scientific Research Applications

3-(5-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridine involves its interaction with specific molecular targets. The oxadiazole rings can interact with enzymes and receptors, potentially inhibiting their activity. The compound’s unique structure allows it to fit into binding sites of proteins, disrupting their normal function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: Similar in having oxadiazole rings but differs in the presence of a furazan ring.

    1,3,4-oxadiazole derivatives: Share the oxadiazole ring but vary in other substituents and ring structures.

Uniqueness

3-(5-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridine is unique due to its combination of two oxadiazole rings and a pyridine ring, which imparts distinct chemical and biological properties not found in other similar compounds .

Properties

Molecular Formula

C18H15N5O2

Molecular Weight

333.3 g/mol

IUPAC Name

2-(3,4-dimethylphenyl)-5-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]-1,3,4-oxadiazole

InChI

InChI=1S/C18H15N5O2/c1-11-5-6-13(8-12(11)2)18-22-21-16(24-18)9-15-20-17(23-25-15)14-4-3-7-19-10-14/h3-8,10H,9H2,1-2H3

InChI Key

NAKYFWDXSOIBDP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(O2)CC3=NC(=NO3)C4=CN=CC=C4)C

Origin of Product

United States

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